Cas no 2375270-55-4 (3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol)

3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol is a fluorinated aromatic alcohol featuring a cyclohexyl substituent and a trifluoromethyl group. Its unique structure combines the steric and electronic effects of the cyclohexyl ring with the electron-withdrawing properties of the trifluoromethyl group, making it a valuable intermediate in organic synthesis. The benzenemethanol moiety provides a reactive hydroxyl group, enabling further functionalization through esterification, etherification, or oxidation. This compound is particularly useful in pharmaceutical and agrochemical research, where its trifluoromethyl group can enhance metabolic stability and lipophilicity. Its well-defined purity and stability under standard conditions ensure consistent performance in synthetic applications.
3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol structure
2375270-55-4 structure
Product name:3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol
CAS No:2375270-55-4
MF:C14H17F3O
Molecular Weight:258.279394865036
CID:5378402

3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol 化学的及び物理的性質

名前と識別子

    • 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol
    • インチ: 1S/C14H17F3O/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2
    • InChIKey: AHYKNEJEYUHKAN-UHFFFAOYSA-N
    • SMILES: C1(CO)=CC(C(F)(F)F)=CC(C2CCCCC2)=C1

じっけんとくせい

  • 密度みつど: 1.184±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 308.0±37.0 °C(Predicted)
  • 酸度系数(pKa): 14.16±0.10(Predicted)

3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7440952-0.25g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95.0%
0.25g
$905.0 2025-03-11
1PlusChem
1P028IWM-10g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95%
10g
$9785.00 2023-12-18
1PlusChem
1P028IWM-2.5g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95%
2.5g
$4493.00 2024-05-23
Aaron
AR028J4Y-2.5g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95%
2.5g
$4955.00 2023-12-15
Aaron
AR028J4Y-250mg
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95%
250mg
$1270.00 2025-02-16
Aaron
AR028J4Y-5g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95%
5g
$7318.00 2023-12-15
Enamine
EN300-7440952-10.0g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95.0%
10.0g
$7866.0 2025-03-11
Enamine
EN300-7440952-2.5g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95.0%
2.5g
$3585.0 2025-03-11
Enamine
EN300-7440952-5.0g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95.0%
5.0g
$5304.0 2025-03-11
Enamine
EN300-7440952-0.05g
[3-cyclohexyl-5-(trifluoromethyl)phenyl]methanol
2375270-55-4 95.0%
0.05g
$484.0 2025-03-11

3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol 関連文献

3-Cyclohexyl-5-(trifluoromethyl)benzenemethanolに関する追加情報

3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol (CAS 2375270-55-4): A Versatile Compound in Modern Pharmaceutical Research

3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol (CAS 2375270-55-4) is a multifunctional organic compound that has garnered significant attention in the pharmaceutical and chemical industries due to its unique molecular structure and potential therapeutic applications. This compound features a benzene ring substituted with both cyclohexyl and trifluoromethyl groups, along with a hydroxyl functional group. The combination of these structural elements contributes to its distinct physicochemical properties and biological activity, making it a valuable candidate for drug discovery and chemical synthesis.

The trifluoromethyl group is a critical functional moiety in modern medicinal chemistry, known for its ability to enhance metabolic stability and improve drug-like properties. The cyclohexyl ring provides steric bulk and hydrophobicity, which can modulate the compound's interactions with biological targets. The hydroxyl group introduces polarity and hydrogen-bonding capability, further expanding its potential applications in pharmaceutical formulations. These features collectively position 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol as a promising scaffold for the development of novel therapeutics.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol structure in greater detail. A 2023 study published in *Journal of Medicinal Chemistry* highlighted the compound's potential as a lead compound for the design of targeted therapies in oncology. The study utilized molecular docking simulations to evaluate its binding affinity with key proteins involved in cancer progression, such as EGFR and VEGFR-2. These findings underscore the compound's relevance in the development of anti-cancer agents with improved selectivity and efficacy.

Additionally, the trifluoromethyl substitution in 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol has been shown to enhance its lipophilicity, which is a critical parameter in drug absorption and distribution. A 2022 review in *Drug Discovery Today* emphasized the role of fluorinated compounds in improving the bioavailability of small molecules. The study suggested that the trifluoromethyl group can reduce metabolic degradation, thereby extending the half-life of the compound in vivo. This property makes 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol a strong candidate for prodrug design strategies aimed at enhancing therapeutic outcomes.

From a synthetic perspective, the 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol molecule presents unique challenges and opportunities for chemical synthesis. The cyclohexyl ring can be introduced through cyclohexylation reactions, while the trifluoromethyl group requires specialized fluorination techniques. Recent advancements in green chemistry have enabled the development of more sustainable methods for synthesizing such compounds. A 2023 paper in *Green Chemistry* described a catalytic approach using transition metal catalysts to efficiently introduce the trifluoromethyl group into aromatic systems, reducing the environmental impact of the synthesis process.

The hydroxyl functionality in 3-Cyclohexyl-5-(trifluoromethyl)benzenemethanol also plays a crucial role in its pharmaceutical applications. Hydroxyl groups can participate in hydrogen bonding with biological targets, enhancing the compound's binding affinity and selectivity. A 2023 study in *ACS Medicinal Chemistry Letters* explored the use of hydroxyl-containing molecules as inhibitors of kinase enzymes, which are key targets in anti-cancer therapy. The study found that compounds with hydroxyl groups exhibited superior in vitro activity compared to their non-hydroxylated counterparts, further validating the importance of this functional group in drug design.

Moreover, the 3-Cyclo...

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